
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the formation of the tetrahydronaphthalene core through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6th position via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 7th position through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives or reduce specific functional groups.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Amination: The amine group can participate in further amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in polar solvents.
Amination: Ammonia or primary amines with reducing agents like sodium cyanoborohydride.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalenes, naphthoquinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of (1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the (1R) stereochemistry.
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.
6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
(1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
URIRDGOZQIDWRK-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=C(C=C2CCC[C@H](C2=C1)N)Cl |
Kanonische SMILES |
COC1=C(C=C2CCCC(C2=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


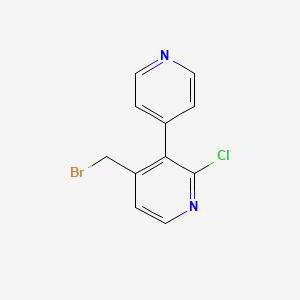
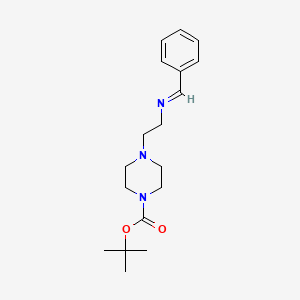
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)

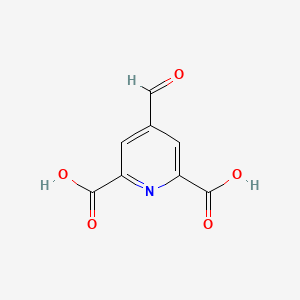
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
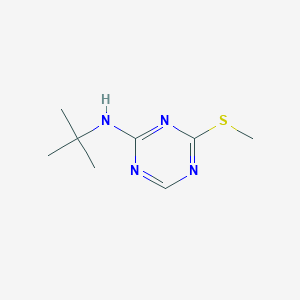

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)

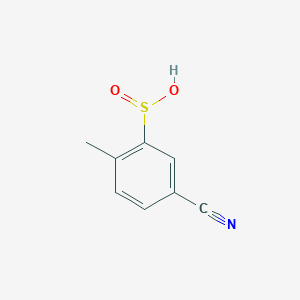
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)


